![molecular formula C17H21BO3 B13465625 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one](/img/structure/B13465625.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7110,2,7]undeca-2,4,6-trien-8-one is a complex organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxaborolane group through a borylation reaction. This can be achieved by reacting a suitable precursor with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.
Suzuki Coupling: Formation of carbon-carbon bonds using palladium-catalyzed cross-coupling reactions with organoboron compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bis(pinacolato)diboron, palladium catalysts, and various solvents like THF and toluene. Reaction conditions often involve inert atmospheres and controlled temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki coupling reactions typically yield biaryl compounds, while hydroboration reactions produce organoboron intermediates that can be further functionalized .
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials, such as polymers and electronic devices.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one involves its ability to participate in various chemical reactions. The dioxaborolane group can undergo nucleophilic attack, leading to the formation of new bonds. This reactivity is exploited in cross-coupling reactions, where the compound acts as a boron source .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar types of reactions.
Bis(pinacolato)diboron: Another boron reagent commonly used in organic synthesis.
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one is unique due to its tricyclic structure combined with the dioxaborolane group.
Properties
Molecular Formula |
C17H21BO3 |
|---|---|
Molecular Weight |
284.2 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-one |
InChI |
InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)12-5-6-13-10-7-11(8-10)15(19)14(13)9-12/h5-6,9-11H,7-8H2,1-4H3 |
InChI Key |
OGXYTTAMDCBYQC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4CC(C4)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


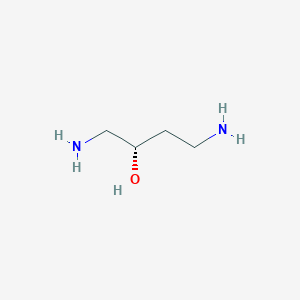
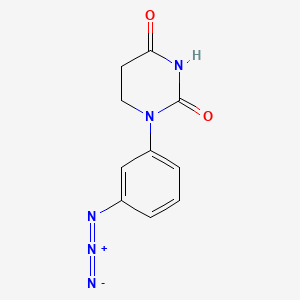
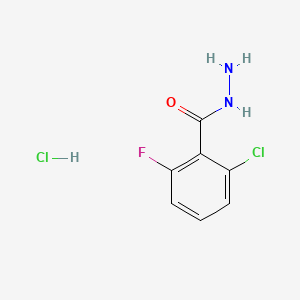
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
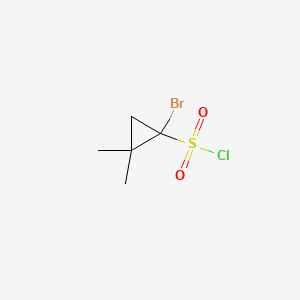
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
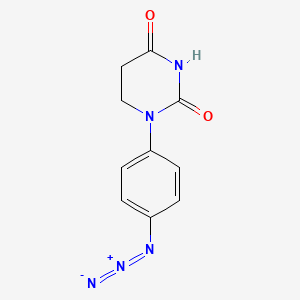
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride](/img/structure/B13465596.png)
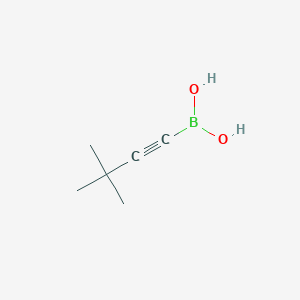
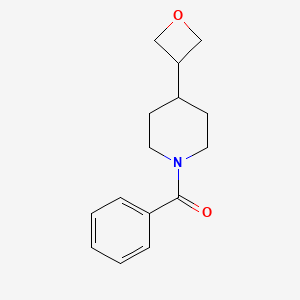
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid](/img/structure/B13465611.png)
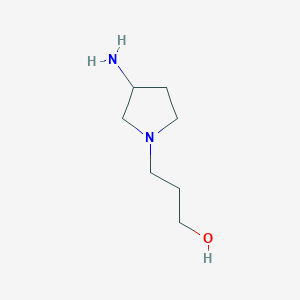
![6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13465615.png)
